molecular formula C23H18BrN3O5 B12027352 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 594852-22-9

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12027352
CAS No.: 594852-22-9
M. Wt: 496.3 g/mol
InChI Key: OSTHYJMGTFPLCF-AFUMVMLFSA-N
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Description

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H18BrN3O5. This compound is known for its unique structure, which includes a methoxyaniline group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 2-bromobenzoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

594852-22-9

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-17-12-8-16(9-13-17)26-21(28)22(29)27-25-14-15-6-10-18(11-7-15)32-23(30)19-4-2-3-5-20(19)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

OSTHYJMGTFPLCF-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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